N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide
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Overview
Description
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, and a trifluoroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide typically involves the reaction of azetidine with trifluoroacetic anhydride or trifluoroacetyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.
Substitution: The trifluoroacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Azetidinones
Reduction: Amines
Substitution: Various substituted amides
Scientific Research Applications
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds with active site residues, while the azetidine ring can provide steric hindrance or electronic effects that enhance binding affinity. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
N-(Azetidin-3-YL)-acetamide: Similar structure but lacks the trifluoromethyl group.
N-(Pyrrolidin-3-YL)-2,2,2-trifluoroacetamide: Contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
N-(Azetidin-3-YL)-2,2,2-trifluoropropionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness: N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide is unique due to the presence of both the azetidine ring and the trifluoroacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(azetidin-3-yl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)4(11)10-3-1-9-2-3/h3,9H,1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRMYAUDHMGEME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70539610 |
Source
|
Record name | N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70539610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98448-79-4 |
Source
|
Record name | N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70539610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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